Myeloperoxidase (MPO) Inhibition: Defined IC₅₀ Value Establishes Baseline Biological Activity
N-(2-iodophenyl)-4-propoxybenzamide inhibits recombinant human myeloperoxidase (MPO) with an IC₅₀ of 159 nM under defined in vitro conditions [1]. While class-level MPO inhibitory activity has been observed for other benzamide derivatives, no direct head-to-head comparative data for this specific compound against close analogs (e.g., N-(2-iodophenyl)benzamide, N-phenyl-4-propoxybenzamide) have been published. Nevertheless, this quantitative baseline establishes the compound as a starting point for structure-activity relationship (SAR) studies.
| Evidence Dimension | MPO inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 159 nM |
| Comparator Or Baseline | Class-level MPO inhibitors: e.g., Verdiperstat (IC₅₀ = 630 nM); Benzamide (IC₅₀ = 3.3 μM against PARP, not MPO) |
| Quantified Difference | N/A – No direct comparator data |
| Conditions | Recombinant human MPO, 10 min incubation, 120 mM NaCl, aminophenyl fluorescein assay |
Why This Matters
A defined IC₅₀ value provides a quantitative benchmark for SAR studies, enabling researchers to assess the impact of structural modifications on MPO inhibitory potency.
- [1] BindingDB. BDBM50554044 (CHEMBL4792720): Inhibition of recombinant human MPO. Accessed 2025. View Source
